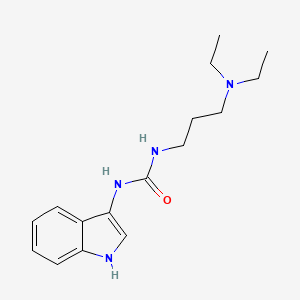

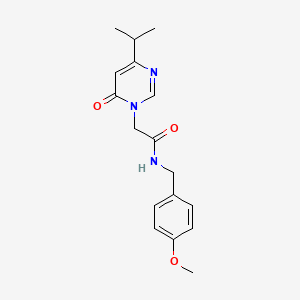

6-Ethoxy-4-(piperidin-1-yl)-3-tosylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

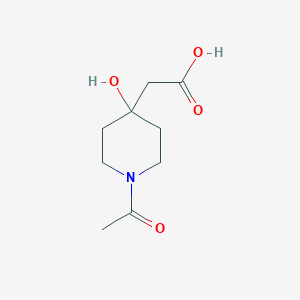

“6-Ethoxy-4-(piperidin-1-yl)-3-tosylquinoline” is a chemical compound that falls under the category of quinoline derivatives . Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “6-Ethoxy-4-(piperidin-1-yl)-3-tosylquinoline”, has been a topic of interest in the field of medicinal chemistry . Various strategies related to the synthesis of these compounds have been published, including classical methods and efficient methods that reduce reaction time with increased yield . These methods often involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Chemical Reactions Analysis

The reactivity of quinoline derivatives, such as “6-Ethoxy-4-(piperidin-1-yl)-3-tosylquinoline”, has been studied extensively . These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and form metal complexes .Applications De Recherche Scientifique

Transporter-Mediated Renal and Hepatic Excretion

Research by Umehara et al. (2009) on a related compound, YM758, highlights the importance of studying metabolites like "6-Ethoxy-4-(piperidin-1-yl)-3-tosylquinoline" in understanding the transporter-mediated renal and hepatic excretion of drugs. This study contributes to the broader understanding of how drugs are metabolized and eliminated from the body, which is crucial in drug development and safety assessments (Umehara et al., 2009).

Synthesis and Antiproliferative Evaluation

Tseng et al. (2011) conducted a study synthesizing and evaluating 2,3-diarylquinoline derivatives for antiproliferative activities against various cancer cell lines. The research helps in understanding the potential of compounds like "6-Ethoxy-4-(piperidin-1-yl)-3-tosylquinoline" in cancer treatment and their mechanisms of action (Tseng et al., 2011).

Crystal Structures and Interaction Analysis

Ullah and Stoeckli-Evans (2021) investigated the crystal structures and Hirshfeld surface analyses of compounds similar to "6-Ethoxy-4-(piperidin-1-yl)-3-tosylquinoline". Such studies provide valuable information on the molecular and crystal structure, which is essential for understanding the chemical and physical properties of these compounds (Ullah & Stoeckli-Evans, 2021).

Antioxidant Applications

Blaszczyk et al. (2013) explored the use of Ethoxyquin, a compound structurally related to "6-Ethoxy-4-(piperidin-1-yl)-3-tosylquinoline," as an antioxidant in animal feed. This research is crucial for understanding the potential antioxidative applications of similar compounds (Blaszczyk et al., 2013).

Anti-HIV and Antimicrobial Activity

Chander et al. (2016) designed and synthesized derivatives of 3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one, assessing their anti-HIV-1 RT and antimicrobial activities. This research contributes to the understanding of the therapeutic potential of "6-Ethoxy-4-(piperidin-1-yl)-3-tosylquinoline" in combating viral and microbial infections (Chander et al., 2016).

Orientations Futures

The future directions for the study of “6-Ethoxy-4-(piperidin-1-yl)-3-tosylquinoline” and similar quinoline derivatives are promising. These compounds present a significant importance in the field of medicinal chemistry due to their wide variety of biological activities . Future research may focus on synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as benzimidazoles, have been known to interact with various biological targets .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, suggesting that 6-ethoxy-4-(piperidin-1-yl)-3-tosylquinoline may have a similar impact .

Propriétés

IUPAC Name |

6-ethoxy-3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-3-28-18-9-12-21-20(15-18)23(25-13-5-4-6-14-25)22(16-24-21)29(26,27)19-10-7-17(2)8-11-19/h7-12,15-16H,3-6,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIMXIREDGZILL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-4-(piperidin-1-yl)-3-tosylquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2829111.png)

![7-chloro-N-(3-methoxybenzyl)-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2829113.png)

![2-Chloro-1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2829119.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829125.png)

![N-(2-methoxyphenethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2829127.png)

![2-Methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol](/img/structure/B2829129.png)